molecular formula C22H24ClFN2O2 B8536014 2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE CAS No. 359625-80-2

2-((1-(2-(4-FLUOROPHENYL)-2-OXOETHYL)PIPERIDIN-4-YL)METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE

Cat. No. B8536014
Key on ui cas rn: 359625-80-2
M. Wt: 402.9 g/mol
InChI Key: BDPRUATYXHSLAM-UHFFFAOYSA-N
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Patent
US07166617B2

Procedure details

2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]isoindolin-1-one hydrochloride (the compound of Example 1, 39.4 mmol) was added to water (30 mL) and acetone (210 mL), and mixture was heated at 60° C. for dissolution. The mixture was added dropwise with ethyl acetate (100 mL) and stand for cooling to room temperature. The crystals precipitated were collected by filtration and the resulting crystals were washed with ethyl acetate and dried under reduced pressure to obtain the title compound (yield: 79%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:28])[CH2:10][N:11]2[CH2:16][CH2:15][CH:14]([CH2:17][N:18]3[CH2:26][C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[C:19]3=[O:27])[CH2:13][CH2:12]2)=[CH:5][CH:4]=1.O.CC(C)=[O:32]>C(OCC)(=O)C>[OH2:27].[OH2:32].[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:28])[CH2:10][N:11]2[CH2:12][CH2:13][CH:14]([CH2:17][N:18]3[CH2:26][C:25]4[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=4)[C:19]3=[O:27])[CH2:15][CH2:16]2)=[CH:5][CH:4]=1 |f:0.1,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)C(CN1CCC(CC1)CN1C(C2=CC=CC=C2C1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)C(CN1CCC(CC1)CN1C(C2=CC=CC=C2C1)=O)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
210 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
the resulting crystals were washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O.O.Cl.FC1=CC=C(C=C1)C(CN1CCC(CC1)CN1C(C2=CC=CC=C2C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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